molecular formula C18H33NO3 B8466596 1-Cyclohexyloxy-2,2,6,6-tetramethyl-4-(2,3-epoxypropoxy)piperidine CAS No. 165118-13-8

1-Cyclohexyloxy-2,2,6,6-tetramethyl-4-(2,3-epoxypropoxy)piperidine

Cat. No.: B8466596
CAS No.: 165118-13-8
M. Wt: 311.5 g/mol
InChI Key: VWVQFWXIEKWPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyloxy-2,2,6,6-tetramethyl-4-(2,3-epoxypropoxy)piperidine is a useful research compound. Its molecular formula is C18H33NO3 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

165118-13-8

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyloxy-2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidine

InChI

InChI=1S/C18H33NO3/c1-17(2)10-15(20-12-16-13-21-16)11-18(3,4)19(17)22-14-8-6-5-7-9-14/h14-16H,5-13H2,1-4H3

InChI Key

VWVQFWXIEKWPLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC2CCCCC2)(C)C)OCC3CO3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

78.4 g (1.96 mol) of sodium hydroxide am dissolved in 80 ml of water under argon in a 50 ml sulfonation flask fitted with stirrer, thermometer and dropping funnel. 100 g (392 mmol) of 1-cyclohexyloxy-2,2,6,6-tetramethyl-4-hydroxypiperidine and 12.6 g (39.2 mmol) of tetrabutylammonium bromide dissolved in 250 ml of toluene are added. The mixture is warmed to 50°-55° C., and 90.7 g (980 mmol) of epichlorohydrin are added dropwise over the course of 45 minutes, during which the mixture is stirred vigorously. The mixture is stirred at 55° C. for a further 3 hours and then poured into 1 liter of ice water, and the organic phase is separated off and washed once with water. The organic phase is dried over sodium sulfate, decoloured using activated charcoal, filtered and evaporated. The residue is distilled over a Vigreux column: boiling point 116°-117° C./0.06 mmHg.
Quantity
78.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
90.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.